2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt is a complex organic compound primarily used in various industrial and scientific applications. This compound is known for its unique structural properties, which make it valuable in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt typically involves a multi-step process. The initial step often includes the diazotization of 8-amino-2-naphthalenesulfonic acid, followed by coupling with 4-[[2-(sulfooxy)ethyl]sulfonyl]aniline. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonic acid group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt has numerous applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a catalyst in various chemical reactions
Biology: The compound is used in biochemical assays and as a staining agent in microscopy
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Amino-2-naphthalenesulfonic acid: Similar in structure but lacks the azo and sulfooxyethyl groups
4-Amino-1-naphthalenesulfonic acid: Another related compound with different functional groups
Uniqueness
The uniqueness of 2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt lies in its specific functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
125274-26-2 |
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Molecular Formula |
C18H15N3Na2O9S3 |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
disodium;8-amino-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H17N3O9S3.2Na/c19-17-7-8-18(15-6-5-14(11-16(15)17)32(24,25)26)21-20-12-1-3-13(4-2-12)31(22,23)10-9-30-33(27,28)29;;/h1-8,11H,9-10,19H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
WTBTWZFZXAYQTG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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